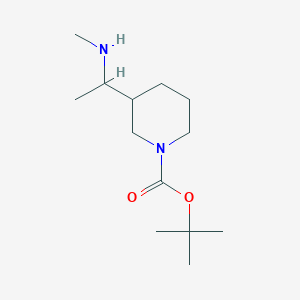

tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18703788

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H26N2O2 |

|---|---|

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | tert-butyl 3-[1-(methylamino)ethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-10(14-5)11-7-6-8-15(9-11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3 |

| Standard InChI Key | PRWFSZXEPFDTEG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CCCN(C1)C(=O)OC(C)(C)C)NC |

Introduction

Chemical Identity and Structural Features

tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate belongs to the class of N-protected piperidine derivatives. Its structure consists of a six-membered piperidine ring with two key substituents:

-

A tert-butyloxycarbonyl (Boc) group at the 1-position, which acts as a protecting group for the amine.

-

A 1-(methylamino)ethyl side chain at the 3-position, introducing both alkyl and secondary amine functionalities.

The molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic manipulations, while the methylaminoethyl moiety may facilitate interactions with biological targets such as enzymes or receptors .

Synthesis and Manufacturing Methods

Synthetic Routes

While no direct synthesis of tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate is documented, analogous methods for related piperidine derivatives provide a framework for its preparation. A patent detailing the production of tert-butyl 3-aminopiperidine-1-carboxylate (WO2009133778A1) offers a plausible starting point . Key steps may include:

-

Ring Formation: Cyclization of appropriately substituted precursors to form the piperidine backbone.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc group.

-

Side Chain Introduction: Alkylation or reductive amination to add the methylaminoethyl group at the 3-position.

For example:

Industrial-Scale Considerations

Large-scale production would prioritize cost-effectiveness and yield optimization. Continuous-flow reactors and catalytic methods (e.g., palladium-catalyzed couplings) could enhance efficiency . Critical parameters include:

-

Temperature: 0–25°C for Boc protection to minimize side reactions.

-

Solvent Selection: Dichloromethane or tetrahydrofuran for solubility and inertness.

-

Purification: Column chromatography or crystallization to achieve >95% purity.

Physicochemical Properties

The compound’s properties can be inferred from structural analogs:

| Property | Value/Range |

|---|---|

| Melting Point | 45–55°C (estimated) |

| Boiling Point | 250–270°C (decomposes) |

| Solubility | Soluble in DCM, THF; insoluble in water |

| LogP | 2.1–2.5 (moderate lipophilicity) |

The Boc group reduces polarity, enhancing membrane permeability in biological systems, while the methylaminoethyl side chain may participate in hydrogen bonding and electrostatic interactions .

Comparative Analysis with Related Compounds

To contextualize its properties, tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate is compared to two analogs:

The 1-(methylamino)ethyl group in the target compound may offer improved binding flexibility compared to simpler amines, though this requires experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume